β-Galactosyl-pyrrolidinyl diazeniumdiolate (β-Gal-NONOate) is a novel, site-specific nitric oxide (NO)-releasing compound. [, ] It acts as a prodrug, remaining relatively inert until activated by the enzyme β-galactosidase. [, ] This targeted activation makes β-Gal-NONOate a valuable tool in scientific research, particularly for investigating the biological effects of NO in specific cells or tissues. [, ]
The key chemical reaction involving β-Gal-NONOate is its activation by β-galactosidase. [, , ] This enzymatic hydrolysis leads to the release of NO, which is the primary mediator of β-Gal-NONOate's biological effects. [, , ] Specific details regarding the reaction mechanism and kinetics are not provided in the abstracts.
β-Gal-NONOate functions as a prodrug that requires activation by β-galactosidase to exert its biological activity. [, , ] Upon encountering β-galactosidase, typically present within cells or specific tissues, β-Gal-NONOate undergoes hydrolysis. [, , ] This reaction cleaves the molecule, leading to the release of NO. [, , ] The released NO then interacts with various cellular targets, triggering downstream signaling pathways and ultimately resulting in the observed biological effects. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6